2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(2-methoxyethyl)-, 1,1-dioxide, monohydrochloride, (R)-
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Overview
Description
2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(2-methoxyethyl)-, 1,1-dioxide, monohydrochloride, ®- is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(2-methoxyethyl)-, 1,1-dioxide, monohydrochloride, ®- typically involves multiple steps, including the formation of the thieno-thiazine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as thieno[3,2-e][1,2]thiazine derivatives, which are then subjected to various chemical reactions to introduce the sulfonamide, ethylamino, and methoxyethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(2-methoxyethyl)-, 1,1-dioxide, monohydrochloride, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the thieno-thiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound .
Scientific Research Applications
2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(2-methoxyethyl)-, 1,1-dioxide, monohydrochloride, ®- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(2-methoxyethyl)-, 1,1-dioxide, monohydrochloride, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno-thiazine derivatives and sulfonamide-containing molecules. Examples include:
- Thieno[3,2-e][1,2]thiazine-6-sulfonamide derivatives
- 4-(ethylamino)-3,4-dihydro-2-(2-methoxyethyl)-1,1-dioxide derivatives
Properties
CAS No. |
138890-81-0 |
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Molecular Formula |
C11H20ClN3O5S3 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(4R)-4-(ethylamino)-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H19N3O5S3.ClH/c1-3-13-9-7-14(4-5-19-2)22(17,18)11-8(9)6-10(20-11)21(12,15)16;/h6,9,13H,3-5,7H2,1-2H3,(H2,12,15,16);1H/t9-;/m0./s1 |
InChI Key |
UMIMMWAPJTVYQZ-FVGYRXGTSA-N |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC.Cl |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC.Cl |
Origin of Product |
United States |
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